molecular formula C19H18FN3O2S B2462875 N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide CAS No. 896019-51-5

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide

Cat. No.: B2462875
CAS No.: 896019-51-5
M. Wt: 371.43
InChI Key: AGDJYQHLUJDGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group at position 3. The oxadiazole ring is linked via a sulfanyl (–S–) group to a propanamide chain terminating in a 4-fluorophenyl moiety. This structure combines aromatic, electron-withdrawing (fluorine), and hydrogen-bonding (amide) functionalities, making it a candidate for pharmaceutical or agrochemical applications. The 1,3,4-oxadiazole scaffold is known for metabolic stability and bioavailability, while the 4-fluorophenyl group enhances lipophilicity and membrane permeability .

Properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-12-3-8-16(13(2)11-12)18-22-23-19(25-18)21-17(24)9-10-26-15-6-4-14(20)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDJYQHLUJDGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features an oxadiazole ring, a sulfanyl group, and a propanamide moiety. The oxadiazole ring is known for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The presence of the 4-fluorophenyl group may enhance the compound's pharmacological profile by improving its binding affinity to biological targets.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit promising anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain oxadiazole derivatives demonstrated cytotoxic effects against multiple cancer cell lines, suggesting that this compound may hold similar potential.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Oxadiazole derivatives have been reported to possess significant antibacterial and antifungal properties. In vitro studies have shown that similar compounds can inhibit the growth of various pathogens, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Enzyme Inhibition

Recent studies have focused on the enzyme inhibitory potential of oxadiazole derivatives. For example, a related study evaluated the inhibition of α-glucosidase by various biheterocyclic propanamides, revealing that some compounds exhibited IC50 values lower than standard inhibitors like acarbose. This suggests that this compound could also act as an effective α-glucosidase inhibitor.

The mechanism by which this compound exerts its biological activities likely involves interactions with specific molecular targets such as enzymes and receptors. The oxadiazole moiety can modulate the activity of these targets through competitive inhibition or allosteric modulation.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityCompounds with oxadiazole rings showed significant cytotoxicity against cancer cell lines.
Study 2 Antimicrobial PropertiesSimilar derivatives inhibited bacterial growth effectively in vitro.
Study 3 Enzyme InhibitionIC50 values for α-glucosidase inhibition were lower than those of established drugs like acarbose.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

  • Target Compound : 5-(2,4-Dimethylphenyl) substituent. Methyl groups at positions 2 and 4 provide steric bulk and moderate electron-donating effects.
  • Compound 7e (C₁₇H₁₉N₅O₂S₂): 5-[(2-Amino-1,3-thiazol-4-yl)methyl] group.
  • Compound 8a : 5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl) substituent. The sulfonyl-piperidine group adds conformational rigidity and enhances solubility due to the sulfonyl (–SO₂–) and methoxy (–OCH₃) groups .

Sulfanyl-Linked Propanamide Modifications

  • Target Compound : 3-(4-Fluorophenyl)sulfanylpropanamide. Fluorine’s electronegativity enhances dipole interactions and metabolic stability.
  • Compound 7e: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide.
  • Compound 8a : 2-((5-(1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide. The extended sulfonyl-piperidine chain introduces steric hindrance and polar surface area .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound C₁₉H₁₈FN₃O₂S ~375 (calculated) Not reported Fluorine enhances electronegativity
7e C₁₇H₁₉N₅O₂S₂ 389 164–168 Amino-thiazole increases polarity
8a C₂₄H₂₈N₄O₅S₂ 516.63 Not reported Sulfonyl-piperidine improves solubility
Quinazolinone Derivative C₂₄H₁₈F₂N₄O₃S 480.48 Not reported Quinazolinone core for kinase inhibition

Key Distinctions and Implications

The target compound’s 4-fluorophenyl sulfanyl group differentiates it from amino-thiazole (7e) or sulfonyl-piperidine (8a) analogs. Fluorine’s electronegativity may improve metabolic stability and CNS penetration compared to methyl or methoxy groups. However, the absence of polar substituents (e.g., amino-thiazole) could reduce solubility, necessitating formulation optimization.

Q & A

Basic: What are the recommended synthetic routes for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves coupling the oxadiazole core with the sulfanylpropanamide moiety. A two-step approach is common:

Oxadiazole formation : Cyclize 2,4-dimethylphenyl-substituted hydrazide derivatives with carbon disulfide or cyanogen bromide under acidic conditions .

Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the oxadiazole to 3-(4-fluorophenyl)sulfanylpropanamide.
Optimization strategies :

  • Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can reduce trial runs while maximizing yield .
  • Monitor reaction progress via HPLC-MS to detect intermediates and byproducts early .

Basic: How should researchers characterize the structural and electronic properties of this compound to confirm its identity?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm regiochemistry of the oxadiazole ring and spatial orientation of substituents. Example: Similar oxadiazole derivatives were validated using single-crystal studies with R factors < 0.08 .
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Compare chemical shifts of aromatic protons (e.g., 4-fluorophenyl at δ 7.2–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm) to computational predictions .
    • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1550 cm⁻¹) .
  • DFT calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to correlate with spectroscopic data .

Advanced: How can computational methods predict the reactivity of the oxadiazole and sulfanyl groups in this compound under varying conditions?

Methodological Answer:

  • Reaction path searching : Use quantum chemical software (e.g., Gaussian, ORCA) to model nucleophilic/electrophilic attack on the oxadiazole ring. For example, Fukui indices can identify susceptible sites .
  • Solvent effects : Apply COSMO-RS to simulate solvent polarity impacts on sulfanyl group oxidation. Polar aprotic solvents (e.g., DMF) may stabilize thiolate intermediates .
  • Kinetic modeling : Integrate transition state theory with experimental rate data to predict degradation pathways under acidic/basic conditions .

Advanced: What strategies address discrepancies in biological activity data across different in vitro models for this compound?

Methodological Answer:

  • Source analysis :
    • Cell line variability : Test activity in multiple lines (e.g., HEK293 vs. HepG2) with controlled passage numbers. Use ANOVA to quantify variance .
    • Assay interference : Screen for false positives caused by compound aggregation or fluorescence using dynamic light scattering (DLS) and orthogonal assays (e.g., SPR vs. ELISA) .
  • Data reconciliation : Apply multivariate regression to correlate activity with physicochemical descriptors (e.g., logP, polar surface area) .

Advanced: What catalytic systems enhance the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Oxadiazole cyclization : Use microwave-assisted synthesis with Lewis acids (e.g., ZnCl₂) to reduce reaction time from hours to minutes .
  • Cross-coupling optimization : For sulfanylpropanamide linkage, employ palladium-NHC catalysts (e.g., PEPPSI-IPr) to suppress β-hydride elimination .
  • Flow chemistry : Implement continuous-flow reactors to stabilize reactive intermediates and improve scalability. Example: Tubular reactors with immobilized catalysts achieve >90% yield in oxadiazole formation .

Advanced: How can researchers resolve contradictions in reported binding affinities of this compound for target proteins?

Methodological Answer:

  • Structural validation : Perform co-crystallization or molecular docking to confirm binding poses. Compare with analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent effects .
  • Binding assay standardization :
    • Use surface plasmon resonance (SPR) for real-time kinetics instead of endpoint assays.
    • Control for buffer ionic strength and reducing agents (e.g., DTT) that may alter sulfanyl group reactivity .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Degradation pathways :
    • Hydrolysis : Oxadiazole rings are prone to acidic/basic hydrolysis. Store in anhydrous DMSO or under inert gas (N₂/Ar) .
    • Oxidation : Sulfanyl groups oxidize to sulfoxides. Add antioxidants (e.g., BHT) or store at −80°C in amber vials .
  • Stability monitoring : Use accelerated stability testing (40°C/75% RH) with LC-MS to track degradation products over 4–8 weeks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.